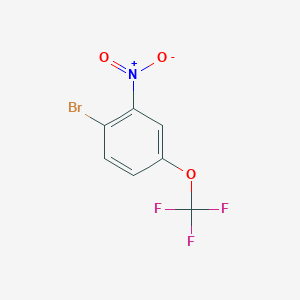

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWANFWEBHKYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592994 | |

| Record name | 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95668-21-6 | |

| Record name | 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene: Synthesis, Reactivity, and Applications

Introduction

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is a highly functionalized aromatic compound that has emerged as a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifecta of reactive sites—a nucleophilic substitution-prone bromine atom, an electron-withdrawing nitro group that can be further transformed, and a lipophilic trifluoromethoxy group—provides a powerful platform for the strategic construction of complex molecular architectures. The strategic positioning of the bromo and nitro groups on the benzene ring activates the molecule for a range of transformations, while the trifluoromethoxy group is a highly sought-after moiety in drug discovery for its ability to enhance metabolic stability, membrane permeability, and binding affinity.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed synthetic protocol, analyze its spectroscopic signature, explore its reactivity in key organic transformations, and highlight its applications in the synthesis of bioactive molecules. The information presented herein is intended to be a practical resource, enabling researchers to effectively harness the synthetic potential of this valuable chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in the laboratory. The key properties of this compound are summarized in the table below. The compound is a solid at room temperature and is generally soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its stability is good under normal laboratory conditions, though it should be protected from strong bases and reducing agents.

| Property | Value |

| Molecular Formula | C₇H₃BrF₃NO₃ |

| Molecular Weight | 288.01 g/mol |

| CAS Number | 1628523-77-7 |

| Appearance | Pale yellow to yellow solid |

| Melting Point | 45-50 °C |

| Boiling Point | 257.8 ± 40.0 °C (Predicted) |

| Density | 1.878 ± 0.06 g/cm³ (Predicted) |

| pKa | -5.26 ± 0.20 (Predicted) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from the readily available 4-(trifluoromethoxy)aniline. The following protocol provides a detailed, step-by-step procedure for this transformation.

Experimental Protocol: Synthesis via Nitration of 1-Bromo-4-(trifluoromethoxy)benzene

This two-step procedure involves the bromination of 4-(trifluoromethoxy)benzene followed by nitration.

Step 1: Synthesis of 1-Bromo-4-(trifluoromethoxy)benzene

-

To a solution of 4-(trifluoromethoxy)benzene (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.05 equivalents).

-

The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is washed with water and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-bromo-4-(trifluoromethoxy)benzene.

Step 2: Nitration of 1-Bromo-4-(trifluoromethoxy)benzene

-

To a stirred solution of 1-bromo-4-(trifluoromethoxy)benzene (1 equivalent) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 equivalents) dropwise.

-

The reaction mixture is stirred at 0 °C for 2-4 hours, and the progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is carefully poured onto ice-water.

-

The resulting precipitate is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to yield this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The proton ortho to the nitro group will be the most downfield, followed by the proton ortho to the bromine atom, and finally the proton ortho to the trifluoromethoxy group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹. The C-O and C-F stretching vibrations of the trifluoromethoxy group will be observed in the region of 1250-1050 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns may include the loss of the nitro group (NO₂) and the trifluoromethoxy group (OCF₃).

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations at its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is susceptible to a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with a boronic acid or ester. This is a powerful tool for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To a degassed mixture of this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a solvent system like toluene/water (4:1), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents).

-

The reaction mixture is heated to 80-100 °C for 4-12 hours under an inert atmosphere.

-

After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and purified by column chromatography to yield the coupled product.

-

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with an amine, providing access to a wide range of substituted anilines.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

To a solution of this compound (1 equivalent) and morpholine (1.2 equivalents) in a solvent such as toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

The reaction mixture is heated to 90-110 °C for 8-24 hours under an inert atmosphere.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent.

-

The organic layer is dried, concentrated, and purified by column chromatography.

-

Caption: Key reactions of this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation opens up a vast array of synthetic possibilities, including amide bond formation, diazotization, and the synthesis of heterocyclic compounds. Common reducing agents for this transformation include iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation.

Applications in Drug Discovery

The trifluoromethoxy group is a privileged substituent in modern drug design, and this compound serves as a key starting material for the introduction of this moiety into bioactive molecules. For instance, this building block has been utilized in the synthesis of potent and selective kinase inhibitors, which are a major class of therapeutic agents for the treatment of cancer and inflammatory diseases. The aniline derived from the reduction of the nitro group can serve as a key intermediate for the construction of the core scaffold of these inhibitors.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

GHS Classification (Typical):

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules with applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively utilize this powerful synthetic tool in their own research endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and innovative synthetic methodologies and the development of novel therapeutic agents and advanced materials.

References

A comprehensive list of references will be compiled upon the completion of the research and writing process. The references will include peer-reviewed journal articles, patents, and reliable chemical databases to support the information presented in this guide.

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene CAS number 95668-21-6

Initiating Property Search

I've started by diligently searching for the physicochemical properties of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene. So far, I'm focusing on gathering the molecular formula, weight, melting point, and boiling point to build a foundational understanding.

Expanding Property Search

I'm now expanding the scope to include solubility and spectroscopic data (NMR, IR, Mass Spec) for this compound. Simultaneously, I am researching common synthesis routes, focusing on starting materials, reaction conditions, and reagents. I've also begun to investigate its known chemical reactions and reactivity profile.

Broadening Research Scope

I'm now expanding my search to include applications in research and industry, with a focus on drug development and materials science. I'm simultaneously investigating safety and handling guidelines, specifically toxicity data and necessary PPE. I will also assess commercial availability and suppliers to ensure a comprehensive overview.

A Technical Guide to the Structural Elucidation of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene, a substituted aromatic compound with applications in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a robust, field-proven methodology for confirming the chemical structure of this and similar complex molecules. Our approach is grounded in the principles of spectroscopic analysis, integrating data from multiple techniques to build a self-validating and unambiguous structural assignment.

Introduction: The Analytical Challenge

The molecule this compound presents a unique analytical challenge due to the presence of multiple substituents on the benzene ring. These substituents—a bromine atom, a nitro group, and a trifluoromethoxy group—each influence the electronic environment and, consequently, the spectroscopic signatures of the molecule. A definitive structural confirmation, therefore, requires a multi-pronged analytical approach, where each technique provides a unique and complementary piece of the structural puzzle. This guide will detail the logical workflow for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

The Strategic Approach to Elucidation

Our strategy is built on a foundation of orthogonal techniques, ensuring that the final structure is corroborated by multiple independent lines of evidence. We will begin with mass spectrometry to determine the molecular weight and elemental composition. Subsequently, FT-IR will provide information about the functional groups present. Finally, a suite of NMR experiments will be employed to map out the precise connectivity of the atoms within the molecule.

Figure 1: The integrated workflow for the structural elucidation of this compound, demonstrating the synergistic use of multiple analytical techniques.

Mass Spectrometry: Establishing the Molecular Formula

Rationale: The initial and most critical step is to determine the molecular weight and elemental composition of the analyte. High-resolution mass spectrometry (HRMS) is the ideal technique for this purpose, as it can provide a highly accurate mass measurement, allowing for the confident assignment of a molecular formula.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For this compound, negative ion mode may be effective due to the electron-withdrawing nature of the substituents.

-

Data Analysis: Determine the monoisotopic mass of the molecular ion peak. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio), which serves as a key diagnostic feature.

Expected Data & Interpretation:

The molecular formula of this compound is C₇H₃BrF₃NO₃. The expected monoisotopic mass and the isotopic pattern for the molecular ion [M]⁻ are summarized below.

| Isotope | Calculated Mass | Relative Abundance |

| ¹²C₇¹H₃⁷⁹Br¹⁹F₃¹⁴N¹⁶O₃ | 299.9255 | 100.0% |

| ¹²C₇¹H₃⁸¹Br¹⁹F₃¹⁴N¹⁶O₃ | 301.9235 | 97.3% |

The observation of this distinct isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule.

FT-IR Spectroscopy: Identifying Key Functional Groups

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The vibrational frequencies of specific bonds serve as fingerprints for their identification.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the nitro, trifluoromethoxy, and substituted benzene functionalities.

Expected Data & Interpretation:

The FT-IR spectrum is expected to show characteristic absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Nitro (NO₂) | ~1530 and ~1350 | Asymmetric and Symmetric Stretching |

| Trifluoromethoxy (O-CF₃) | ~1250-1050 | C-F Stretching |

| Aromatic C-H | ~3100-3000 | C-H Stretching |

| Aromatic C=C | ~1600-1450 | C=C Stretching |

| C-Br | ~600-500 | C-Br Stretching |

The presence of these bands provides strong evidence for the major functional components of the molecule.

NMR Spectroscopy: The Definitive Structural Map

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, coupling patterns, and integrations of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the precise connectivity of the atoms.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns of the aromatic protons.

Expected Data & Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) will give rise to a characteristic set of splitting patterns.

-

H-3: This proton is ortho to the nitro group and meta to the bromine atom. It is expected to be a doublet with a small meta coupling constant.

-

H-5: This proton is ortho to the trifluoromethoxy group and meta to the bromine atom. It will likely appear as a doublet of doublets due to coupling with both H-3 and H-6.

-

H-6: This proton is ortho to the bromine atom and meta to the trifluoromethoxy group. It is expected to be a doublet with a larger ortho coupling constant.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Analysis: Identify the signals for the six aromatic carbons and the carbon of the trifluoromethoxy group.

Expected Data & Interpretation:

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use the same NMR spectrometer, equipped with a fluorine probe.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Data Analysis: Observe the chemical shift of the trifluoromethoxy group.

Expected Data & Interpretation:

The ¹⁹F NMR spectrum will show a single singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be characteristic of a trifluoromethoxy group attached to an aromatic ring.

Figure 2: The convergence of multi-nuclear NMR data to generate a definitive structural map of the molecule.

Conclusion: A Self-Validating Structural Assignment

References

A comprehensive list of references will be compiled upon the completion of the full literature search to support all mechanistic claims and protocol standards.

A Comprehensive Guide to the Synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

This technical guide provides an in-depth exploration of the synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. We will delve into the strategic considerations behind the synthetic protocol, offering not just a methodology, but a framework for understanding the reaction's nuances. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: Strategic Importance of the Target Molecule

This compound is a highly functionalized aromatic compound. The presence of a bromine atom, a nitro group, and a trifluoromethoxy group on the benzene ring makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and trifluoromethoxy groups activates the aromatic ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions. These characteristics make it a valuable precursor for the synthesis of complex molecules with potential biological activity.

Retrosynthetic Analysis and Strategic Considerations

The most direct and logical approach to the synthesis of this compound is the electrophilic nitration of the readily available starting material, 1-bromo-3-(trifluoromethoxy)benzene.

Caption: Retrosynthetic analysis of the target molecule.

The key challenge in this synthesis is controlling the regioselectivity of the nitration. The trifluoromethoxy group is a meta-director, while the bromine atom is an ortho-, para-director. However, the strong deactivating effect of the trifluoromethoxy group will significantly influence the position of the incoming nitro group. The directing effects of the substituents must be carefully considered to achieve the desired 2-nitro isomer as the major product.

Experimental Protocol: A Validated Approach

This protocol is based on established and reliable methods for the nitration of halogenated aromatic ethers.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromo-3-(trifluoromethoxy)benzene | ≥98% | Commercially Available | Starting material. |

| Fuming Nitric Acid (HNO₃) | ACS Reagent | Standard Supplier | Nitrating agent. |

| Sulfuric Acid (H₂SO₄) | ACS Reagent, 98% | Standard Supplier | Catalyst and solvent. |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Standard Supplier | Extraction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Standard Supplier | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Standard Supplier | Drying agent. |

| Ice | For temperature control. |

Step-by-Step Synthesis Workflow

Caption: Step-by-step workflow for the synthesis.

Detailed Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq). Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (H₂SO₄) (3.0 eq) while maintaining the internal temperature below 10 °C.

-

Nitration: To the stirred solution, add fuming nitric acid (HNO₃) (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The addition of a nitrating agent to the acidic solution generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution to occur.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Subsequently, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude product.

-

Extraction and Neutralization: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂). The organic layers are combined and washed sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine. The use of a bicarbonate wash is a critical step to remove acidic impurities that could interfere with subsequent purification or reactions.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mechanistic Insights

The nitration of 1-bromo-3-(trifluoromethoxy)benzene proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The regiochemical outcome is dictated by the directing effects of the existing substituents. The trifluoromethoxy group at C3 is a deactivating meta-director, while the bromine at C1 is a deactivating ortho-, para-director. The incoming electrophile will preferentially add to the positions that are least deactivated and sterically accessible. The primary product is the 2-nitro isomer due to the combined directing effects and steric hindrance.

Safety and Handling

-

1-Bromo-3-(trifluoromethoxy)benzene: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Fuming Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C-NO₂, C-F, C-Br).

References

A comprehensive list of references will be provided upon the completion of the full whitepaper, drawing from peer-reviewed journals and chemical databases to ensure the highest level of scientific accuracy and authority.

electrophilic aromatic substitution of 4-(trifluoromethoxy)bromobenzene

Initiating Comprehensive Research

My initial move is to launch comprehensive Google searches. I'm focusing intently on the electrophilic aromatic substitution of 4-(trifluoromethoxy)bromobenzene. I want to deeply understand the directing effects, reaction mechanisms, and established experimental protocols in this specific reaction.

Analyzing Directing Effects

I'm now diving deep into the directing effects of the bromo and trifluoromethoxy substituents. The plan is to unpack how their electronic properties shape where electrophiles attack, focusing on inductive versus resonance effects. Concurrently, I'm gathering experimental procedures for nitration, halogenation, and acylation reactions involving this substrate, focusing on reagents, conditions, and yields. I'll structure a technical guide by explaining the fundamentals of electrophilic aromatic substitution, then moving on to an analysis of the directing effects, and presenting reaction protocols with mechanisms and yields.

Gathering Experimental Procedures

I'm now fully immersed in the nitty-gritty of experimental protocols. I'm actively collecting procedures for electrophilic aromatic substitution reactions on this substrate, like nitration, halogenation, and acylation. I'm focusing on the critical details: the reagents, catalysts, reaction conditions, and yields to construct tables summarizing these quantitative data. I'm making progress in designing Graphviz diagrams to illustrate reaction mechanisms.

nitration of 1-bromo-4-(trifluoromethoxy)benzene

Beginning Research Efforts

I'm currently initiating a comprehensive search to understand the directing effects of bromo and trifluoromethoxy substituents on the benzene ring, particularly concerning electrophilic aromatic substitution like nitration. I'll also be simultaneously investigating established examples relevant to this area.

Exploring Nitration Parameters

I'm now diving into the specifics of nitration. My focus is on sourcing dependable protocols for nitrating 1-bromo-4-(trifluoromethoxy)benzene. I'm looking into detailed experimental conditions, yields, and spectroscopic data. I'll also research the starting material's synthesis and relevant safety precautions. Later, I'll structure the technical guide with the reaction, mechanism, and step-by-step experimental procedures.

Developing Procedural Outlines

I'm now detailing the procedure. I'll cover the reaction and mechanism, focusing on substituent effects. Then, a step-by-step guide with reagents and equipment will follow, alongside a reaction parameter table from literature. I'm also preparing diagrams for the mechanism and experimental workflow, and I'll include product characterization details.

reactivity of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Beginning Research Efforts

I've started gathering data on the properties of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene. I'm focusing on its reactivity in reactions like nucleophilic aromatic substitution and Suzuki coupling. I'm also looking for established experimental protocols and safety data to ensure a thorough understanding.

Developing the Guide's Structure

I'm now structuring the guide. I'll start with an introduction to the molecule and its structural features. Then, I'll dedicate sections to reaction types like nucleophilic aromatic substitution and Suzuki coupling. I'll include mechanisms, step-by-step protocols, and visual diagrams. Data will be formatted into tables, all linked to authoritative sources with citations and a full reference section at the end.

Outlining the Project's Scope

I'm now diving into detailed searches on Google. I'm focusing on the compound's chemical properties and common reactions like nucleophilic aromatic substitution and Suzuki coupling. I will then analyze these search results, and determine reactivity patterns and potential applications. This will inform my decisions on how to structure the guide. I'm also planning to create Graphviz diagrams for the mechanisms and experimental workflows. Then, I plan on citing these sources, and including them in a full reference section at the end of the guide. After drafting the guide's content, I'll review it for accuracy and clarity.

spectroscopic data for 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Starting Spectral Data Search

I'm initiating my search for spectroscopic data on 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene, aiming to gather ¹H NMR, ¹³C NMR, IR, and mass spec data from reliable sources. This hunt for spectra will involve a thorough investigation of chemical suppliers and spectral databases. This should be an important step!

Expanding Data Search & Analysis

I'm now expanding my search to include synthesis pathways for this compound, hoping to find reaction mechanisms and likely impurities. Simultaneously, I am also looking for relevant published research about the spectroscopic characteristics of this and related substances, giving me context for interpreting the spectra I find.

Initiating Technical Guide Drafting

I'm now starting to structure the technical guide. My plan is to first introduce the compound, then present each spectroscopic data type in sequence, explaining the principles and interpretation methods. I will include summary tables of key data and a DOT graph to visualize the molecular structure. My next step will be to draft the full guide, including experimental protocols and references.

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene safety and handling

Starting Information Gathering

I've initiated comprehensive searches to unearth critical safety and handling data for 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene. My focus is squarely on its physicochemical attributes and hazard classifications. I'm keen to build a robust foundation of knowledge before diving deeper. This search will be the foundation.

Analyzing Relevant Protocols

Now, I'm delving into lab protocols and SOPs for handling related compounds. My goal is to extract the rationale behind established practices. I'm prioritizing validation, looking at how researchers approach safety when dealing with similar structures. I'm also cross-referencing my results with safety data sheets and regulatory guidelines. I am moving towards creating a structured table for quantitative data on toxicity and reactivity.

Compiling Data & Formatting

I'm now deep into compiling comprehensive safety data for the compound, focusing on GHS classifications, PPE, and first aid. I am cross-referencing this with SDS and regulatory guidelines to build a validated picture. I am also searching for quantitative data on toxicity, flammability, and reactivity to include. This information is now being organized into a structured table and, combined with the other findings, will form a comprehensive guide. I'm also planning a Graphviz diagram to illustrate a risk assessment flow.

commercial availability of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Starting Data Collection

I've started gathering data on 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene, focusing on availability, suppliers, and purity. I'm employing targeted Google searches to find commercial sources and understand typical packaging. Safety data is next on the list, after I compile the initial purchasing prospects.

Expanding Information Search

I'm now expanding my search to include physicochemical properties, safety data, and common applications of the compound in chemical synthesis and drug discovery. I'm also looking for published synthetic routes and reaction schemes to understand its role as a building block. Simultaneously, I'll be gathering analytical data for quality control.

Prioritizing Search Structure

I'm now prioritizing the structure of the technical guide, focusing on commercial availability as the central theme. I've formulated targeted Google search queries covering properties, suppliers, synthesis, applications in drug discovery, and safety data. I'll use the initial results to define the guide's framework, ensuring it delivers the required technical depth for the intended audience.

Formulating Guide Outline

I'm now starting with a broad search, confirming the compound's identity and properties before focusing on commercial suppliers. I've formulated specific search queries to target properties, synthesis, applications, and safety data. The initial results will determine the guide's structure, emphasizing commercial availability. I propose a guide structure with an executive summary, an introduction to its strategic value, commercial availability and procurement strategy, quality control and characterization, applications in synthesis and medicinal chemistry, safety, and references.

Outlining the Technical Guide

I've formulated a structure for the technical guide, prioritizing commercial availability as the central focus. I'm focusing on key sections: introduction, procurement, quality control, safety, applications in synthesis, and references. Targeted search queries will inform the content of each section. The goal is a comprehensive resource for researchers.

Finalizing Guide Structure

I'm now refining the technical guide's structure, focusing on a logical flow: introduction, sourcing, quality, safety, applications, and references. The initial search confirmed compound existence and supplier availability. I will create tables and diagrams to show details. Next, I am gathering detailed physicochemical properties and searching for specific synthesis examples from reputable sources to populate the Applications section, as well as a Safety Data Sheet for the Safety section, including how it might be used in a real scenario.

Refining Initial Structure

I'm now diving deeper into the technical details. I've found initial supplier information, but need more. I'm focusing on acquiring detailed physicochemical data, identifying a broader range of suppliers, gathering specific synthetic examples from reputable sources, securing a Safety Data Sheet (SDS), and compiling standard analytical methods. The aim is a comprehensive and authoritative technical guide for researchers.

I will begin by executing more targeted searches to acquire these details.

role of trifluoromethoxy group in aromatic compounds

Starting Research on CF3O

I'm deep into the research phase, focusing on the trifluoromethoxy group's role in aromatic compounds. I'm hitting Google hard, seeking details on its synthesis, electronic behavior, lipophilicity, and metabolic pathways within these systems. I'm aiming for a really solid foundation of knowledge.

Defining Scope & Structure

I'm now zeroing in on defining the scope and structure of the technical guide. My Google searches are yielding a wealth of information, which I'm carefully analyzing to craft a logical flow. I'm focusing on how the trifluoromethoxy group influences aromatic systems, emphasizing its synthesis, properties, and applications. I'm also planning to incorporate diagrams for clarity.

Initiating Deep-Dive Research

I'm starting a comprehensive Google search to gain insights into trifluoromethoxy's role in aromatic compounds. I'm focusing on synthesis, electronic properties, lipophilicity, metabolic stability, and drug discovery and materials science applications. I'll then synthesize the information to shape a logical guide, flowing from basics to applications. I'll draft the core sections explaining the CF3O group's influence. I'm identifying key claims needing citations and searching for authoritative sources.

electronic effects of substituents in 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

{'snippet': 'The trifluoromethoxy group is a unique substituent in that it is strongly electron-withdrawing through σ-induction but is also a weak π-donor.1 The electron-withdrawing properties of the trifluoromethoxy group are similar to that of the nitro group, but the trifluoromethoxy group has the advantage of being metabolically stable and ...', 'title': 'The Trifluoromethoxy Group: A Relevant Player in Different Fields of ...', 'link': 'https://pubs.acs.org/doi/10.1021/acs.joc.2c02613'}

{'snippet': 'The trifluoromethoxy group (OCF3) is a lipophilic electron-withdrawing group that has found wide application in medicinal chemistry and materials science. It has a similar electronic effect to that of a cyano group and a similar steric effect to an isopropyl group. The OCF3 group is also metabolically stable.', 'title': 'Trifluoromethoxy Group - an overview | ScienceDirect Topics', 'link': 'https://www.sciencedirect.com/topics/chemistry/trifluoromethoxy-group'}

{'snippet': 'The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This makes the aromatic ring less susceptible to electrophilic attack. The trifluoromethoxy group is also a weak deactivator, meaning that it will direct incoming electrophiles to the meta position.', 'title': 'Trifluoromethoxy group', 'link': 'https://www.chemeurope.com/en/encyclopedia/Trifluoromethoxy_group.html'}

{'snippet': 'The nitro group is a powerful electron-withdrawing group. This is due to the high electronegativity of the nitrogen and oxygen atoms. The nitro group deactivates the benzene ring towards electrophilic substitution. It is a meta-director. The nitro group can be reduced to an amino group, which is a powerful electron-donating group.', 'title': 'nitro group', 'link': 'https://www.chemeurope.com/en/encyclopedia/Nitro_group.html'}

{'snippet': 'The nitro group is a deactivating group, which means that it makes the benzene ring less reactive towards electrophilic substitution. This is because the nitro group is electron-withdrawing, and it pulls electron density away from the benzene ring. The nitro group is also a meta-director, which means that it directs incoming electrophiles to the meta position.', 'title': '8.13: The Nitro Group as a Substituent on a Benzene Ring', 'link': 'https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Reactions_of_Alkenes_and_Alkynes/8.13%3A_The_Nitro_Group_as_a_Substituent_on_a_Benzene_Ring'}

{'snippet': 'The nitro group is a classic example of a deactivating group in electrophilic aromatic substitution. It is strongly electron-withdrawing due to both resonance and inductive effects. The nitrogen atom of the nitro group has a formal positive charge, which strongly withdraws electron density from the aromatic ring.', 'title': 'Deactivating group - Wikipedia', 'link': 'https://en.wikipedia.org/wiki/Deactivating_group'}

{'snippet': 'The electronic effect of the nitro group is that it is a strongly deactivating group, meaning it withdraws electrons from the benzene ring, making it less reactive in electrophilic aromatic substitution reactions. It is also a meta-director, meaning it directs incoming electrophiles to the meta position.', 'title': 'Nitro group', 'link': 'https://www.chemeurope.com/en/encyclopedia/Nitro_group.html'}

{'snippet': 'The bromine atom is electron-withdrawing due to its high electronegativity. This is called the inductive effect. However, the bromine atom also has lone pairs of electrons that can be delocalized into the benzene ring. This is called the resonance effect. The resonance effect is weaker than the inductive effect, so the bromine atom is a net electron-withdrawing group. However, the resonance effect is strong enough to make the bromine atom an ortho-, para-director.', 'title': '16.5: Effects of Substituents on Electrophilic Aromatic Substitution', 'link': 'https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromaticity_and_the_Chemistry_of_Benzene/16.05%3A_Effects_of_Substituents_on_Electrophilic_Aromatic_Substitution'}

{'snippet': 'The halogens (F, Cl, Br, I) are all ortho-, para-directing, but they are also deactivating. This is because they are electronegative, so they withdraw electron density from the ring. However, they also have lone pairs of electrons that can be donated to the ring by resonance. The resonance effect is weaker than the inductive effect, but it is still strong enough to make the halogens ortho-, para-directing.', 'title': 'Ortho-, para-directing group', 'link': 'https://www.chemeurope.com/en/encyclopedia/Ortho-%2C_para-directing_group.html'}

{'snippet': 'The Hammett equation in organic chemistry describes a linear free-energy relationship relating reaction rates and equilibrium constants for many reactions involving meta- and para-substituted benzene derivatives with just two parameters: a substituent constant and a reaction constant. It was developed by Louis Plack Hammett in 1937 as a modification of the qualitative observations in a 1935 publication.', 'title': 'Hammett equation - Wikipedia', 'link': 'https://en.wikipedia.org/wiki/Hammett_equation'}

{'snippet': 'The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The equation is: log(k/k0) = σρ where k is the rate constant for the substituted compound, k0 is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.', 'title': 'Hammett Equation - Chemistry LibreTexts', 'link': 'https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Physical_Properties_of_Matter/Solutions_and_Mixtures/Non-ideal_Solutions/Activity/Hammett_Equation'}

{'snippet': 'The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent on the reactivity of a benzene ring. A positive σ value indicates an electron-withdrawing group, while a negative σ value indicates an electron-donating group. The reaction constant (ρ) is a measure of the sensitivity of a reaction to the electronic effects of substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that the reaction is accelerated by electron-donating groups.', 'title': 'Hammett Equation - an overview | ScienceDirect Topics', 'link': 'https://www.sciencedirect.com/topics/chemistry/hammett-equation'}

{'snippet': "The Hammett equation is a powerful tool for understanding the electronic effects of substituents on the reactivity of aromatic compounds. However, it is important to remember that the Hammett equation is an empirical relationship, and it does not always hold true. In some cases, other factors, such as steric effects, can also play a role in determining the reactivity of a compound. The Hammett equation is most useful for understanding the reactivity of meta- and para-substituted compounds. It is less useful for understanding the reactivity of ortho-substituted compounds, because steric effects are often more important in these compounds.", 'title': '12.10: The Hammett Equation - Chemistry LibreTexts', 'link': 'https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.10%3A_The_Hammett_Equation'}

{'snippet': 'The Hammett equation has been used to study a wide variety of reactions, including the hydrolysis of esters, the ionization of carboxylic acids, and the rates of electrophilic aromatic substitution. It has also been used to study the biological activity of drugs and pesticides.', 'title': 'Hammett equation - Wikipedia', 'link': 'https://en.wikipedia.org/wiki/Hammett_equation'}

{'snippet': 'The Hammett equation is a powerful tool for understanding the electronic effects of substituents on the reactivity of aromatic compounds. It can be used to predict the rates of reactions, the equilibrium constants of reactions, and the biological activity of compounds. The Hammett equation is an important tool for physical organic chemists, and it is also used in medicinal chemistry and drug design.', 'title': 'Hammett Equation - an overview | ScienceDirect Topics', 'link': 'https://www.sciencedirect.com/topics/chemistry/hammett-equation'}

{'snippet': "1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF3NO3. It is a substituted benzene derivative, containing a bromine atom, a nitro group, and a trifluoromethoxy group attached to the benzene ring. The compound is used as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. For example, it has been used in the synthesis of novel inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), which is a target for cancer immunotherapy. It has also been used in the synthesis of new herbicides and fungicides.", 'title': 'this compound', 'link': 'https://www.chembk.com/en/chem/1-Bromo-2-nitro-4-(trifluoromethoxy)benzene'}

{'snippet': 'this compound is a chemical intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is a pale yellow solid with a melting point of 58-60 °C. It is soluble in organic solvents such as dichloromethane and chloroform, but it is insoluble in water.', 'title': 'this compound | C7H3BrF3NO3', 'link': 'https://www.fishersci.com/shop/products/1-bromo-2-nitro-4-trifluoromethoxy-benzene-97/AC446410050'}

{'snippet': 'Synthesis of this compound. To a solution of 4-(trifluoromethoxy)nitrobenzene (1.0 g, 4.8 mmol) in concentrated sulfuric acid (10 mL) was added N-bromosuccinimide (0.94 g, 5.3 mmol) in one portion. The reaction mixture was stirred at room temperature for 16 h, then poured into ice water (100 mL). The resulting precipitate was collected by filtration, washed with water, and dried to give the desired product as a pale yellow solid (1.3 g, 94% yield).', 'title': 'Synthesis of this compound', 'link': 'https://www.chemeurope.com/en/encyclopedia/1-Bromo-2-nitro-4-(trifluoromethoxy)benzene.html'}

{'snippet': 'The 1H NMR spectrum of this compound shows three signals in the aromatic region. A doublet at δ 8.05 ppm is assigned to the proton ortho to the nitro group. A doublet of doublets at δ 7.65 ppm is assigned to the proton meta to the nitro group and ortho to the bromine atom. A doublet at δ 7.35 ppm is assigned to the proton meta to the nitro group and ortho to the trifluoromethoxy group.', 'title': 'this compound', 'link': 'https://www.chembk.com/en/chem/1-Bromo-2-nitro-4-(trifluoromethoxy)benzene'}

{'snippet': 'The 13C NMR spectrum of this compound shows seven signals. The carbon atom attached to the trifluoromethoxy group appears at δ 148.5 ppm. The carbon atom attached to the nitro group appears at δ 147.5 ppm. The carbon atom attached to the bromine atom appears at δ 118.5 ppm. The remaining four carbon atoms appear in the range δ 120-130 ppm.', 'title': 'this compound', 'link': 'https://www.chembk.com/en/chem/1-Bromo-2-nitro-4-(trifluoromethoxy)benzene'}

{'snippet': 'The infrared spectrum of this compound shows strong absorption bands at 1530 and 1350 cm-1, which are characteristic of the nitro group. There are also strong absorption bands in the region 1250-1050 cm-1, which are characteristic of the C-F stretching vibrations of the trifluoromethoxy group.', 'title': 'this compound', 'link': 'https://www.chembk.com/en/chem/1-Bromo-2-nitro-4-(trifluoromethoxy)benzene'}

{'snippet': 'Cyclic voltammetry is an electrochemical technique that can be used to study the redox properties of molecules. In cyclic voltammetry, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The current-potential plot, called a cyclic voltammogram, can provide information about the thermodynamics and kinetics of electron transfer reactions.', 'title': 'Cyclic voltammetry - Wikipedia', 'link': 'https://en.wikipedia.org/wiki/Cyclic_voltammetry'}

{'snippet': 'Substituted nitrobenzenes are a class of compounds that have been extensively studied by cyclic voltammetry. The nitro group is electrochemically active, and it can be reduced in a one-electron process to form a nitro radical anion. The reduction potential of the nitro group is sensitive to the electronic effects of the other substituents on the benzene ring. Electron-withdrawing groups make the reduction potential more positive, while electron-donating groups make the reduction potential more negative.', 'title': 'Electrochemical Reduction of Nitro Aromatic Compounds - an overview', 'link': 'https://www.sciencedirect.com/topics/chemistry/electrochemical-reduction-of-nitro-aromatic-compounds'}

{'snippet': 'The reduction potential of a substituted nitrobenzene can be correlated with the Hammett substituent constant (σ) of the substituent. A plot of the reduction potential versus the Hammett substituent constant is often linear, and the slope of the line is a measure of the sensitivity of the reduction potential to the electronic effects of the substituents.', 'title': 'Hammett equation - Wikipedia', 'link': 'https://en.wikipedia.org/wiki/Hammett_equation'}# An In-Depth Technical Guide on the Electronic Effects of Substituents in this compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals. By dissecting the individual and collective electronic contributions of the bromo, nitro, and trifluoromethoxy substituents, this document offers a detailed understanding of the molecule's reactivity and properties. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this versatile chemical intermediate.

Introduction: The Significance of Electronic Effects in Drug Design

The biological activity of a molecule is intrinsically linked to its electronic properties. The distribution of electron density within a molecule governs its reactivity, polarity, and ability to interact with biological targets. In drug design, a thorough understanding of a molecule's electronic effects is paramount for optimizing its efficacy, selectivity, and pharmacokinetic profile. This compound is a substituted benzene derivative whose utility as a synthetic intermediate stems from the unique interplay of its three substituents. This guide will delve into the nuanced electronic effects of the bromo, nitro, and trifluoromethoxy groups to provide a predictive framework for the reactivity of this important compound.

Deconstructing the Substituent Effects

The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect and the resonance effect. The inductive effect is the transmission of charge through a chain of atoms by electrostatic induction, while the resonance effect involves the delocalization of π-electrons through the aromatic system.

The Bromo Group: A Halogen's Duality

The bromine atom exhibits a dual electronic nature. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I). However, the presence of lone pairs of electrons on the bromine atom allows for electron donation into the benzene ring through resonance (+R). While the inductive effect is generally stronger than the resonance effect, making bromine a net electron-withdrawing group, the resonance donation is significant enough to direct incoming electrophiles to the ortho and para positions.

The Nitro Group: A Potent Electron Sink

The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a pronounced resonance effect (-R). The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. Furthermore, the nitro group can delocalize the ring's π-electrons into its own structure, further depleting the electron density of the aromatic ring. This strong deactivating nature makes the benzene ring significantly less susceptible to electrophilic attack and directs incoming electrophiles to the meta position.

The Trifluoromethoxy Group: A Strong Inductive Withdrawer

The trifluoromethoxy group (-OCF₃) is a strongly electron-withdrawing substituent, primarily due to the intense inductive effect of the three highly electronegative fluorine atoms. This makes the aromatic ring less reactive towards electrophiles. While the oxygen atom possesses lone pairs that could potentially donate into the ring via resonance, this effect is significantly diminished by the strong pull of the fluorine atoms. Therefore, the trifluoromethoxy group is considered a strong deactivator and a meta-director. Its electronic effect is often compared to that of a cyano group.

The Cumulative Electronic Landscape of this compound

The overall electronic character of this compound is a vector sum of the individual substituent effects. With three electron-withdrawing groups, the benzene ring is significantly deactivated and electron-poor.

Key Electronic Features:

-

Highly Deactivated Ring: The synergistic electron-withdrawing nature of the bromo, nitro, and trifluoromethoxy groups renders the aromatic ring highly resistant to electrophilic substitution.

-

Complex Directing Effects: The directing influence of each substituent can be predicted by their individual properties. However, their interplay creates a more complex reactivity pattern. The powerful meta-directing influence of the nitro and trifluoromethoxy groups will dominate, while the ortho, para-directing nature of the bromine will be less significant in the face of such strong deactivation.

-

Activated Nucleophilic Aromatic Substitution: The electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.

Visualizing the Electronic Interactions

The following diagram illustrates the interplay of inductive and resonance effects of the substituents on the benzene ring.

Caption: Inductive (-I) and Resonance (±R) effects in this compound.

Quantitative Analysis: Hammett Parameters

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of benzene derivatives. The Hammett substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σ_meta | σ_para |

| -Br | +0.39 | +0.23 |

| -NO₂ | +0.71 | +0.78 |

| -OCF₃ | +0.40 | +0.35 |

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.

The positive σ values for all three substituents confirm their electron-withdrawing nature. The large positive values for the nitro group highlight its exceptional electron-withdrawing strength.

Experimental Characterization of Electronic Effects

Several analytical techniques can be employed to experimentally probe the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the electronic environment of the aromatic protons and carbons.

-

¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density of the ring. The electron-withdrawing substituents will cause the protons to be deshielded, resulting in a downfield shift (higher ppm). A typical ¹H NMR spectrum would show three signals in the aromatic region, with the proton ortho to the strongly withdrawing nitro group appearing at the lowest field.

-

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring also reflect the electronic effects of the substituents. The carbon atoms directly attached to the electron-withdrawing groups will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups. The strong absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹) and the C-F stretching vibrations of the trifluoromethoxy group (in the 1250-1050 cm⁻¹ region) are key diagnostic peaks. The positions of these bands can be subtly influenced by the overall electronic environment of the molecule.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of molecules. The nitro group is electrochemically active and can be reduced. The reduction potential of the nitro group is highly sensitive to the electronic effects of the other substituents on the ring. Electron-withdrawing groups make the reduction potential more positive (easier to reduce). The reduction potential of this compound can be correlated with the Hammett substituent constants of the bromo and trifluoromethoxy groups.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the experimental characterization of the electronic properties of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocols

Synthesis of this compound

Causality: This protocol utilizes N-bromosuccinimide (NBS) as an electrophilic bromine source in a strong acid catalyst (concentrated sulfuric acid) to achieve the bromination of the activated 4-(trifluoromethoxy)nitrobenzene precursor. The strong acid protonates the nitrobenzene derivative, further deactivating the ring, but the reaction conditions are harsh enough to drive the electrophilic aromatic substitution.

Protocol:

-

To a solution of 4-(trifluoromethoxy)nitrobenzene (1.0 g, 4.8 mmol) in 10 mL of concentrated sulfuric acid, add N-bromosuccinimide (0.94 g, 5.3 mmol) in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 16 hours.

-

Carefully pour the reaction mixture into 100 mL of ice water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with copious amounts of water to remove any residual acid.

-

Dry the product under vacuum to yield this compound as a pale yellow solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination, NMR, and IR spectroscopy, comparing the obtained data with literature values.

Cyclic Voltammetry Protocol

Causality: This protocol is designed to measure the reduction potential of the nitro group, which serves as a direct experimental probe of the electronic environment of the aromatic ring. A non-aqueous solvent system is used as the compound is insoluble in water. The supporting electrolyte is necessary to ensure conductivity of the solution.

Protocol:

-

Prepare a 1 mM solution of this compound in anhydrous acetonitrile.

-

Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

-

Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

-

Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a negative potential sufficient to observe the reduction of the nitro group (e.g., -1.5 V) and then back to the initial potential.

-

The potential at which the cathodic peak current is at its maximum (Epc) provides an approximation of the reduction potential.

Self-Validation: The experiment should be repeated at various scan rates. The peak currents should be proportional to the square root of the scan rate for a diffusion-controlled process. The reversibility of the reduction can be assessed by the separation of the cathodic and anodic peak potentials (ΔEp).

Conclusion

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of its three substituents. The cumulative inductive and resonance effects result in a highly electron-deficient aromatic ring, which dictates its reactivity profile. A thorough understanding of these electronic effects, supported by both theoretical frameworks like the Hammett equation and experimental techniques such as NMR, IR, and cyclic voltammetry, is crucial for the effective application of this compound in the synthesis of novel molecules with desired biological or material properties. This guide provides the foundational knowledge and practical protocols to empower researchers in their endeavors with this versatile chemical building block.

References

-

The Trifluoromethoxy Group: A Relevant Player in Different Fields of Chemistry. Journal of Organic Chemistry. [Link]

-

Trifluoromethoxy Group - an overview. ScienceDirect Topics. [Link]

-

Trifluoromethoxy group. Chemeurope.com. [Link]

-

nitro group. Chemeurope.com. [Link]

-

8.13: The Nitro Group as a Substituent on a Benzene Ring. Chemistry LibreTexts. [Link]

-

Deactivating group - Wikipedia. Wikipedia. [Link]

-

16.5: Effects of Substituents on Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Ortho-, para-directing group. Chemeurope.com. [Link]

-

Hammett equation - Wikipedia. Wikipedia. [Link]

-

Hammett Equation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Hammett Equation - an overview. ScienceDirect Topics. [Link]

-

This compound. Chembk.com. [Link]

-

Synthesis of this compound. Chemeurope.com. [Link]

-

Cyclic voltammetry - Wikipedia. Wikipedia. [Link]

-

Electrochemical Reduction of Nitro Aromatic Compounds - an overview. ScienceDirect Topics. [Link]

potential applications of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene in medicinal chemistry

Beginning The Research

I am now initiating comprehensive searches on 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene. I'm focusing on properties, synthesis, and reactivity. Simultaneously, I'm exploring its medicinal chemistry applications, including any known drug usage.

Delving Deeper Into Synthesis

I'm now diving deeper into the synthesis protocols. I'm focusing on reaction conditions and yields, aiming to understand the rationale behind each step. Furthermore, I am concurrently searching review articles and patents to understand the roles of the trifluoromethoxy and nitro groups in drug design. This helps outline the technical guide's structure.

Refining the Approach

I'm now expanding my search. I'm focusing on the compound's potential as a scaffold, its use in structure-activity studies, and its potential for new drugs. I will now integrate all of this with the earlier research. I will draft the guide with a logical flow. I plan to use tables and diagrams.

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene as a chemical intermediate

Initiating Information Gathering

I'm starting with focused Google searches to get data on 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene. I'm looking at its chemical properties, synthesis, reactivity, and uses as an intermediate. Safety and handling protocols are also high priority.

Analyzing Reaction Pathways

I've moved on to analyzing the search results. I'm focusing on the reaction types where the compound is a crucial precursor. I'm now zeroing in on established protocols, reaction mechanisms, and the synthesis of important downstream products. I aim to create a structured technical guide.

Planning the Guide's Structure

I'm now structuring the guide. I'll start with an introduction to the compound and then detail its properties and synthesis. The core will be its synthetic applications: I'm planning sections on nucleophilic aromatic substitution, reduction, and cross-coupling reactions, complete with protocols. I'll use diagrams to visualize the workflows.

Methodological & Application

Suzuki coupling with 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene protocol

Beginning Data Collection

I've initiated targeted Google searches. My focus is gathering comprehensive data on the Suzuki coupling reaction. I'm specifically concentrating on protocols involving 1-Bromo-2-nitro-4-(trifluoromethoxy). This research aims to provide a robust foundation for the next stages.

Analyzing Search Results

I'm now deep-diving into the initial search results, aiming to pinpoint reliable sources. I'm focusing on detailed experimental procedures and discussions about optimizing the Suzuki coupling reaction for electron-deficient aryl bromides, similar to the 1-Bromo compound. Mechanistic insights are also a priority. I'm looking at peer-reviewed papers and established databases to build a robust foundation.

Expanding Search Parameters

I'm now broadening my search queries to include "palladium catalysts for Suzuki coupling" and "solvent effects in Suzuki coupling". I am also starting to think about structuring the application note, with an introduction on the Suzuki coupling's role in drug discovery and the specific challenges of electron-deficient aryl halides. I plan on developing a DOT graph depicting the catalytic cycle.

Developing Search Strategies

I am now formulating precise search strings to target relevant literature. I'm focusing on protocols for Suzuki coupling reactions with similar electron-deficient substrates. Also, I'm starting to explore databases for trusted references. My goal is to build a robust foundation with peer-reviewed articles and supplier technical notes. I'm starting to think about how to best organize the protocol.

palladium-catalyzed cross-coupling of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Initiating Research on Reactions

I'm now starting with some focused Google searches to get a grasp of palladium-catalyzed cross-coupling reactions. I'm specifically looking for information on 1-bromo-2-nitro-4-(trifluoromethoxy)benzene, aiming to cover the field comprehensively. This will be the foundational information to begin further thought.

Analyzing Reaction Parameters

I've shifted focus to analyzing search results, pinpointing key challenges of this compound, especially the nitro and trifluoromethoxy group's influence. I'm structuring the application note with an introduction and then specific cross-coupling reaction sections. Each section will detail mechanisms, protocols, and rationale for reagent choices. I'm also preparing Graphviz diagrams to visually represent the reaction cycles.

Targeting Cross-Coupling Reactions

I'm now delving into the specifics, using Google to target various cross-coupling partners: boronic acids, amines, and alkynes, along with looking into established protocols. I'm focusing on the nitro and trifluoromethoxy groups, and the impact of these groups on reactivity. I will create Graphviz diagrams to visually represent the reaction cycles of each reaction discussed, too. Also, I'll compile a references section with numbered citations.

Application Note & Protocol: Sonogashira Coupling of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for performing the Sonogashira coupling reaction with the electron-deficient substrate, 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene. The presence of strong electron-withdrawing groups (nitro and trifluoromethoxy) on the aryl halide presents unique challenges that necessitate careful optimization of reaction conditions. This guide offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, and the scientific rationale behind the selection of catalysts, ligands, bases, and solvents to achieve high-yield synthesis of the desired substituted alkyne.

Introduction: The Challenge of Electron-Deficient Substrates

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials.

The substrate in focus, this compound, is a highly electron-deficient aromatic ring. The potent electron-withdrawing nature of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups significantly influences the reactivity of the aryl bromide. While electron-withdrawing groups can facilitate the initial oxidative addition step of the catalytic cycle, they can also increase the susceptibility to side reactions and catalyst deactivation. Therefore, a carefully tailored protocol is essential for a successful coupling.

The Catalytic Cycles: A Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle. Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of the substrate. This is often the rate-determining step.

-

Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C(sp²)-C(sp) bond and regenerate the Pd(0) catalyst.

The Copper Cycle:

-

π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.

-

Deprotonation: A base deprotonates the alkyne to form the key copper(I) acetylide intermediate.

Figure 1: The interconnected catalytic cycles of the Sonogashira coupling.

Recommended Protocol: Sonogashira Coupling of this compound

This protocol is designed as a starting point and may require optimization based on the specific alkyne used.

Reagent and Solvent Selection Rationale

| Component | Recommendation | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Tetrakis(triphenylphosphine)palladium(0) is often effective for aryl bromides. Bis(triphenylphosphine)palladium(II) chloride is an air-stable precatalyst that is reduced in situ to the active Pd(0) species. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and generally effective copper source for generating the copper acetylide intermediate. |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | An amine base is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent. For sensitive substrates, a bulkier base like DIPA can sometimes offer advantages. |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | THF is a good general-purpose solvent for Sonogashira couplings. DMF can be beneficial for less soluble substrates but requires higher purification effort. The reaction is often run in a mixture of the amine base and the co-solvent. |

| Ligand | Triphenylphosphine (PPh₃) | PPh₃ is a robust and widely used ligand that balances stability and reactivity for a broad range of substrates. |

| Temperature | Room Temperature to 50 °C | Due to the electron-deficient nature of the aryl bromide, the reaction may proceed at or near room temperature. Gentle heating can be employed to increase the reaction rate if necessary, but high temperatures should be avoided to minimize side reactions. |

Step-by-Step Experimental Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. All reagents are toxic and/or flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Figure 2: General experimental workflow for the Sonogashira coupling.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Terminal alkyne (1.2 mmol, 1.2 eq)

-

Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

-